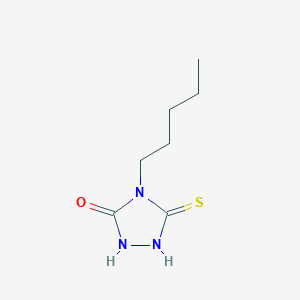

5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of other organic compounds and in laboratory analysis for various experimental purposes . In biology and medicine, it may be used in the development of new drugs or as a reagent in biochemical assays . Industrial applications include its use in the production of specialty chemicals and materials.

Méthodes De Préparation

The preparation of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol involves a series of chemical reactions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to yield the desired product . Industrial production methods may vary, but they typically involve similar reaction pathways optimized for large-scale synthesis .

Analyse Des Réactions Chimiques

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mécanisme D'action

The mechanism of action of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol can be compared with other similar compounds, such as 5-Hydroxy-4-pentyl-1,2,4-triazole-3-thiol and 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity .

Activité Biologique

5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (CAS Number: 117987-05-0) is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles, which have garnered attention in recent years for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₃OS

- Molecular Weight : 187.27 g/mol

- Appearance : White powder

- Melting Point : 146 - 149 °C

- Solubility : Not specified in available literature

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, particularly those related to cancer proliferation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, potentially affecting cell growth and survival.

Anticancer Properties

Research indicates that mercapto-substituted triazoles exhibit significant anticancer activity . A study highlighted the synthesis and evaluation of various S-substituted triazoles against colorectal cancer cell lines (HT-29). Among these compounds, derivatives similar to this compound showed promising cytotoxic effects and induced cell cycle arrest at various phases .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| TZ55.7 | HT-29 | <10 | PDK1 Inhibition |

| TZ53.7 | HT-29 | <15 | Cell Cycle Arrest |

| TZ3a.7 | HT-29 | <20 | Apoptosis Induction |

Antimicrobial Activity

Mercapto-substituted triazoles are also noted for their antimicrobial properties . They have been shown to possess activity against a range of pathogens due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Case Studies

- Colorectal Cancer Study (2018) :

- Antiviral and Anti-infective Potential :

Safety and Toxicology

According to the Material Safety Data Sheet (MSDS), this compound is classified as an irritant. It poses potential health risks if ingested or inhaled and may cause irritation upon skin contact .

Propriétés

IUPAC Name |

4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYBERLQAZZPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)NNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372505 |

Source

|

| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117987-05-0 |

Source

|

| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.